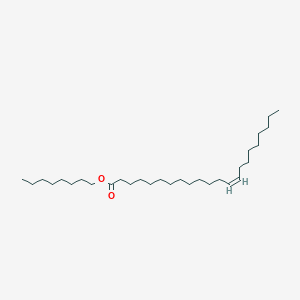

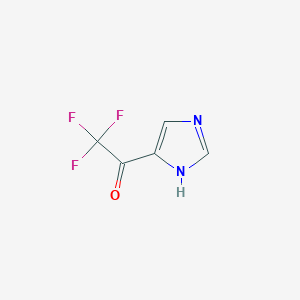

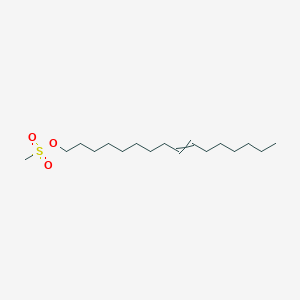

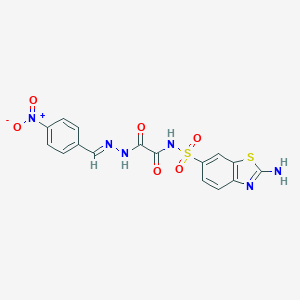

![molecular formula C16H19Br2N4NaO4S B025077 [4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid CAS No. 100743-65-5](/img/structure/B25077.png)

[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest falls within a class of chemicals characterized by complex molecular structures and potentially significant reactivity due to its constituent functional groups. These compounds are often studied in the context of their synthesis, molecular structure, reactivity, and various physical and chemical properties.

Synthesis Analysis

The synthesis of similar complex molecules often involves regiospecific reactions and requires verification of the product's structure through techniques such as single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

Determining the molecular structure of such compounds typically involves advanced analytical techniques. Single-crystal X-ray diffraction is a common method used for unambiguous structure determination. The structure often features extensive use of hydrogen bonding and interactions like Br...Br interactions, as seen in similar compounds (Kumarasinghe, Hruby, & Nichol, 2009).

科学的研究の応用

Applications in Dye Synthesis and Analytical Studies

The compound [4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid shares structural similarities with azo and diazo dyes, which are extensively utilized in dye synthesis. The azo dye derivative amino {4-hydroxy-3-[(E)-{4-[(5-methylisoxazol-3-yl) sulfamoyl] phenyl} diazenyl] phenyl} acetic acid and its analogs demonstrate significant solubility in organic solvents. Their pH-dependent absorption properties and ionization constants (pKa and pKp) suggest intricate interactions with their environment, potentially influencing dye behavior in various applications. Notably, these dyes are characterized as harmless, nontoxic, and non-hemolytic, underlining their safety for use in a range of applications (Mutar & Ali, 2021).

Microbial Biocatalysis in Drug Metabolism

In drug metabolism studies, microbial-based biocatalytic systems like Actinoplanes missouriensis are employed to produce mammalian metabolites of complex molecules. This method supports unambiguous structure characterization of metabolites, particularly their stereochemistry, through techniques like nuclear magnetic resonance spectroscopy. Such studies are crucial in drug development, offering insights into a compound's metabolic pathways and facilitating the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).

Biological Evaluation of Sulfamethoxazole Derivatives

A series of 4-[4-(substitutedaryl/heteroaryldiazenyl]-N-(5-methylisoxazol-3-yl)benzene sulphonamide derivatives were designed, synthesized, and subjected to various biological assays. Their potent analgesic, antioxidant, and antimicrobial activities underline the potential medical applications of such compounds. Molecular docking experiments further reveal their affinity for target enzymes, suggesting their utility in therapeutic settings (Sahoo et al., 2020).

Antimicrobial Evaluation of Synthesized Antipyrin Analogues

Antipyrinyl derived molecules have been synthesized and demonstrated significant antimicrobial activity against a range of microbial strains. These findings indicate the potential of such molecules in developing new classes of antimicrobial agents and their relevance in drug discovery and medicinal research (Sahoo & Paidesetty, 2017).

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for '[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid' involves the reaction of 3,5-dibromopyridine-2-amine with 4-[(2-bromoethyl)phenyl]diazenylbenzoic acid in the presence of a coupling agent. The resulting intermediate is then reacted with ethylsulfamic acid to yield the final product.", "Starting Materials": [ "3,5-dibromopyridine-2-amine", "4-[(2-bromoethyl)phenyl]diazenylbenzoic acid", "coupling agent", "ethylsulfamic acid" ], "Reaction": [ "Step 1: 3,5-dibromopyridine-2-amine is reacted with 4-[(2-bromoethyl)phenyl]diazenylbenzoic acid in the presence of a coupling agent to yield an intermediate product.", "Step 2: The intermediate product from step 1 is then reacted with ethylsulfamic acid to yield the final product, '[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid'." ] } | |

CAS番号 |

100743-65-5 |

製品名 |

[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid |

分子式 |

C16H19Br2N4NaO4S |

分子量 |

506.2 g/mol |

IUPAC名 |

[4-[(3,5-dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid |

InChI |

InChI=1S/C16H18Br2N4O3S/c1-3-5-11-8-13(6-7-15(11)22(4-2)26(23,24)25)20-21-16-14(18)9-12(17)10-19-16/h6-10H,3-5H2,1-2H3,(H,23,24,25) |

InChIキー |

SIYIADYEIGPKIP-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC(=C1)N=NC2=C(C=C(C=N2)Br)Br)N(CC)S(=O)(=O)O |

正規SMILES |

CCCC1=C(C=CC(=C1)N=NC2=C(C=C(C=N2)Br)Br)N(CC)S(=O)(=O)O |

同義語 |

4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline DiBr-PAESA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

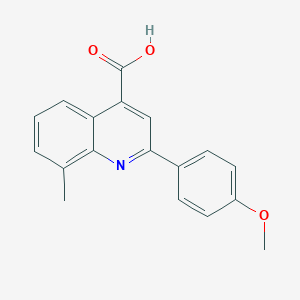

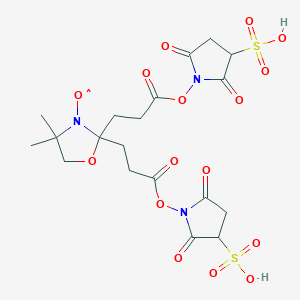

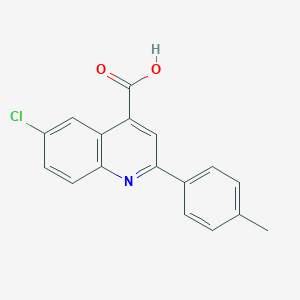

![Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-](/img/structure/B25009.png)